1-Chloro-7-fluoroisoquinoline is a compound that is structurally related to a class of molecules known for their wide range of biological activities. Chloroquine, a well-known 9-aminoquinoline, has been used since 1934 primarily for its antimalarial effects. However, it also possesses biochemical properties that allow it to act against various viral infections, including those caused by flaviviruses, retroviruses, and coronaviruses1. The structure-function relationship in aminoquinolines, such as chloroquine, has been extensively studied, revealing that the presence of chloro and amino groups is crucial for their biological activity2. Furthermore, modifications to the isoquinoline scaffold, such as the introduction of chloro and fluoro substituents, have led to the development of potent cytotoxic agents that inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells3. The fluoroquinolones, another related class, have shown significant antibacterial activity and have become important in the treatment of various bacterial infections4.
The mechanism of action of chloroquine and related compounds involves the complexation with ferriprotoporphyrin IX (Fe(III)PPIX), which inhibits its conversion to beta-hematin (hemozoin) and thus prevents the detoxification of the heme group within the malaria parasite2. This interaction is facilitated by the presence of a basic amino side chain and is essential for the antiplasmodial activity of these drugs. In the context of viral infections, chloroquine is known to exert direct antiviral effects by inhibiting pH-dependent steps of viral replication and has immunomodulatory effects that can suppress the production of inflammatory cytokines1. The chlorinated and fluorinated 7-azaindenoisoquinolines, structurally similar to 1-Chloro-7-fluoroisoquinoline, have been shown to inhibit topoisomerase I, leading to cytotoxic effects in cancer cells. These compounds also exhibit moderate inhibitory activities against enzymes involved in DNA damage repair, such as tyrosyl-DNA phosphodiesterase 1 and 23.
The antimalarial activity of chloroquine and its analogs is well-documented. The presence of a 7-chloro group in the 4-aminoquinoline ring is a key feature for the inhibition of beta-hematin formation, which is a critical step in the life cycle of the malaria parasite2.
Chloroquine has been explored as a potential treatment for various viral infections, including HIV and severe acute respiratory syndrome (SARS). Its ability to inhibit viral replication and modulate the immune response makes it a candidate for repurposing in the face of new viral diseases1.
The synthesis of chlorinated and fluorinated isoquinolines has led to the discovery of compounds with potent cytotoxic activities against human cancer cell cultures. These agents act as topoisomerase I inhibitors, causing DNA damage and cell death in cancer cells while sparing normal cells to some extent3.
Fluoroquinolones, which share structural similarities with 1-Chloro-7-fluoroisoquinoline, have a broad spectrum of activity against gram-negative bacteria. They target DNA gyrase, an essential enzyme for bacterial DNA replication, leading to effective antibacterial therapy4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: